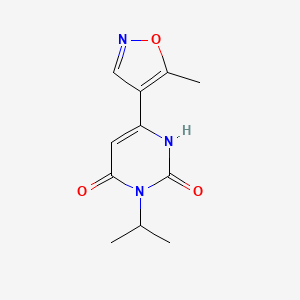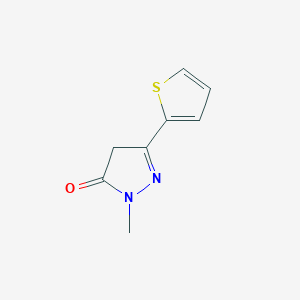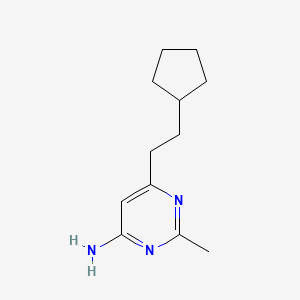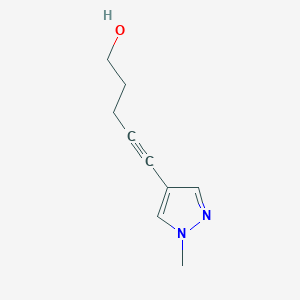
3-(4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
Descripción general
Descripción
3-(4-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine (CMPP) is a synthetic compound that has been used in a variety of scientific research applications. It is a pyrazole derivative with a molecular weight of 208.6 g/mol. CMPP has been found to have a number of interesting biochemical and physiological effects, and has been used in laboratory experiments to study the effects of various drugs on the body.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structure Analysis
Pyrazole derivatives, including those related to 3-(4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine, have been synthesized and characterized for their molecular structures using various spectroscopic methods and X-ray diffraction. These compounds, due to their complex molecular architecture, are subjects of computational studies and density-functional-theory (DFT) calculations to understand their stability, molecular geometry, and thermodynamic properties. For instance, studies on pyrazole derivatives such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester highlight the synthesis process, structural analysis, and theoretical computations to understand their molecular behavior and stability (Shen et al., 2012).
Catalysis and Material Science
In material science and catalysis, these pyrazole derivatives are used to form complexes with metals and serve as catalysts in various chemical reactions. They show promise in oligomerization reactions, crucial for polymer and material manufacturing. The study of their interaction with different metals, solvents, and co-catalysts provides insights into optimizing such processes for industrial applications. The formation of unsymmetrical (pyrazolylmethyl)pyridine metal complexes and their role in ethylene oligomerization reactions is an example of the application in this field, demonstrating how different reaction conditions and complex structures influence catalytic behavior (Nyamato et al., 2014).
Photophysical Properties and Photonics
The photophysical properties of pyrazole-pyridine derivatives are explored in the context of photonics and optoelectronics. Their ability to exhibit phenomena such as excited-state intramolecular proton transfer and dual luminescence makes them potential candidates for applications in light-emitting devices and sensors. Investigations into their excited-state behaviors and ground-state equilibria under various solvent conditions are crucial for designing advanced photonic materials (Vetokhina et al., 2012).
Propiedades
IUPAC Name |
3-[4-(chloromethyl)-1-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-14-7-9(5-11)10(13-14)8-3-2-4-12-6-8/h2-4,6-7H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSGDJVXWXRYMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CN=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1482580.png)








![2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482595.png)
![2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1482596.png)
